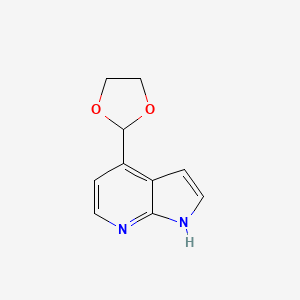

4-(1,3-Dioxolan-2-yl)-7-azaindole

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1260386-09-1 |

|---|---|

Fórmula molecular |

C10H10N2O2 |

Peso molecular |

190.2 g/mol |

Nombre IUPAC |

4-(1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C10H10N2O2/c1-3-11-9-7(1)8(2-4-12-9)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) |

Clave InChI |

UBPVLFVPPHYQRS-UHFFFAOYSA-N |

SMILES |

C1COC(O1)C2=C3C=CNC3=NC=C2 |

SMILES canónico |

C1COC(O1)C2=C3C=CNC3=NC=C2 |

Origen del producto |

United States |

Synthetic Methodologies for 4 Substituted 7 Azaindole Derivatives

Regioselective Functionalization Approaches at the 4-Position of 7-Azaindole (B17877)

Once the 7-azaindole core is constructed, the regioselective introduction of substituents at the C4-position is a key step in the synthesis of compounds like 4-(1,3-Dioxolan-2-yl)-7-azaindole. The electronic nature of the 7-azaindole ring system, being an electron-deficient heterocycle, influences the reactivity of its different positions. researchgate.net Various modern synthetic methods have been developed to achieve selective functionalization at C4.

Regioselective Functionalization Approaches at the 4-Position of 7-Azaindole

Palladium-Catalyzed Cross-Coupling Reactions at C4 (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is particularly well-suited for the functionalization of heterocyclic systems like 7-azaindole.

To achieve C4-functionalization via a Suzuki-Miyaura coupling, a 7-azaindole precursor bearing a leaving group, such as a halogen (e.g., chlorine, bromine, or iodine) or a triflate, at the C4-position is required. The synthesis of such precursors can be challenging and often requires multi-step sequences. For instance, selective C4-chlorination of a 7-azaindole can be achieved through a two-step process involving oxidation to the N-oxide followed by treatment with phosphoryl chloride (POCl₃). pharmablock.com

Once the C4-functionalized precursor is obtained, it can be coupled with a suitable organoboron reagent, such as a boronic acid or a boronic ester, to introduce the desired substituent at the C4-position. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these reactions.

Nucleophilic Aromatic Substitution (SNAr) at C4

Nucleophilic aromatic substitution (SNAr) is another important strategy for the functionalization of electron-deficient aromatic rings. In the context of 7-azaindole, the presence of the nitrogen atom in the pyridine (B92270) ring makes the C4-position susceptible to nucleophilic attack, especially if an activating group is present on the ring or a good leaving group is located at the C4-position.

For an SNAr reaction to occur at C4, the 7-azaindole substrate must typically possess a leaving group, such as a halogen, at that position. The reaction is then carried out by treating the substrate with a nucleophile. The success of the SNAr reaction depends on the nature of the nucleophile, the leaving group, and the reaction conditions. While less common than palladium-catalyzed methods for C-C bond formation, SNAr can be a viable approach for introducing certain heteroatom nucleophiles at the C4-position.

Other Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies at C4

Beyond Suzuki-Miyaura and SNAr reactions, other modern synthetic methodologies can be envisioned for the C4-functionalization of 7-azaindole. These include other palladium-catalyzed cross-coupling reactions such as Stille, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds, respectively.

Directed metalation-trapping strategies could also be employed. This approach involves the use of a directing group to facilitate the deprotonation of the C4-position with a strong base, followed by quenching the resulting organometallic intermediate with an electrophile. However, the regioselectivity of this approach can be challenging to control in the 7-azaindole system due to the presence of other acidic protons.

Synthetic Routes to 1,3-Dioxolane (B20135) Ring Systems for Molecular Integration

The 1,3-dioxolane ring is a common protecting group for aldehydes and ketones and can also serve as a key functional group in various molecules. Its synthesis is typically straightforward and involves the acid-catalyzed reaction of a diol, most commonly ethylene glycol, with a carbonyl compound. This reaction is reversible, and the formation of the dioxolane is favored by the removal of water from the reaction mixture.

For the synthesis of this compound, a precursor containing a formyl group (an aldehyde) at the C4-position of the 7-azaindole core would be required. This C4-formyl-7-azaindole could then be reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired 1,3-dioxolane ring.

The synthesis of the C4-formyl-7-azaindole precursor itself could be achieved through various methods. One approach would be the oxidation of a C4-methyl-7-azaindole. Alternatively, a C4-halo-7-azaindole could be converted to the corresponding organometallic reagent (e.g., a Grignard or organolithium reagent) and then reacted with a formylating agent like N,N-dimethylformamide (DMF). Another possibility is the direct formylation of the 7-azaindole ring, although controlling the regioselectivity to favor the C4-position can be difficult.

Proposed Synthetic Routes for this compound

Based on the synthetic methodologies discussed, several plausible synthetic routes for this compound can be proposed.

Route 1: Functionalization of a Pre-formed 7-Azaindole Core

This approach would begin with a commercially available or readily synthesized 7-azaindole. The key challenge would be the regioselective introduction of the formyl group at the C4-position. One possible sequence is as follows:

Halogenation at C4: Selective halogenation (e.g., bromination or iodination) of the 7-azaindole at the C4-position. This may require specific reaction conditions to achieve the desired regioselectivity over other positions like C3.

Palladium-Catalyzed Formylation: Conversion of the C4-halo-7-azaindole to the corresponding C4-formyl-7-azaindole. This could potentially be achieved via a palladium-catalyzed carbonylation reaction in the presence of a reducing agent or through a Stille coupling with tributyl(formyl)stannane.

Dioxolane Formation: Protection of the C4-formyl group as a 1,3-dioxolane by reacting the C4-formyl-7-azaindole with ethylene glycol in the presence of an acid catalyst.

Route 2: Construction of the 7-Azaindole Ring with the C4-Substituent Pre-installed

This strategy involves starting with a pyridine derivative that already contains the desired C4-substituent or a precursor to it.

Synthesis of a Substituted Pyridine: Preparation of a 2,3-disubstituted pyridine where one of the substituents at the 3- or 4-position is the 1,3-dioxolan-2-yl group or a protected formyl group.

Annulation of the Pyrrole Ring: Cyclization of the substituted pyridine to form the 7-azaindole ring system. This could be achieved through various methods, such as those described in the section on general strategies for 7-azaindole core construction. For example, a Bartoli or Batcho-Leimgruber approach could be adapted for this purpose.

The choice between these routes would depend on the availability and cost of starting materials, as well as the efficiency and regioselectivity of the key chemical transformations.

Coupling Strategies of 1,3-Dioxolane Precursors with 4-Halogenated 7-Azaindoles

The synthesis of this compound can be achieved through modern cross-coupling reactions, which create a carbon-carbon bond between a halogenated 7-azaindole and a suitable 1,3-dioxolane-containing organometallic reagent. This strategy hinges on the availability of 4-halogenated 7-azaindoles, such as 4-chloro-7-azaindole, which can be prepared on a large scale from the parent 7-azaindole via N-oxide formation followed by regioselective chlorination.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. In this context, it would involve the reaction of a 4-halogenated 7-azaindole with a boronic acid or boronic ester derivative of 1,3-dioxolane. While specific literature detailing the coupling of a dioxolane-containing boronic acid at the C4-position of 7-azaindole is not prevalent, the extensive application of Suzuki coupling to various heterocyclic systems provides a reliable blueprint for this transformation. The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.

A representative, though generalized, synthetic protocol is presented below. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

Table 1: Representative Suzuki-Miyaura Coupling for the Synthesis of this compound

| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Temperature | Product |

|---|

This table illustrates a proposed reaction scheme based on established Suzuki-Miyaura coupling principles.

In situ Cyclization Reactions for 1,3-Dioxolane Formation on a 7-Azaindole Intermediate

An alternative and more common approach involves the formation of the 1,3-dioxolane ring directly on a pre-existing 7-azaindole scaffold. This two-step methodology first requires the synthesis of the key intermediate, 4-formyl-7-azaindole (7-azaindole-4-carboxaldehyde). The formylation of the 7-azaindole ring at the C4 position is not straightforward, as electrophilic substitution, such as the Vilsmeier-Haack reaction, typically occurs at the C3 position of the electron-rich pyrrole ring ijpcbs.comresearchgate.netresearchgate.net.

A viable route to 4-formyl-7-azaindole involves a directed ortho-lithiation strategy. The nitrogen of the pyrrole ring can be protected with a suitable group, and then a directed metalation group on the pyridine ring can facilitate regioselective lithiation at the C4 position. Quenching this lithiated intermediate with a formylating agent like N,N-dimethylformamide (DMF) yields the desired aldehyde orgsyn.orgcommonorganicchemistry.com.

Once 4-formyl-7-azaindole is obtained, the 1,3-dioxolane ring is formed through a standard acetalization reaction. This involves treating the aldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. The reaction is typically performed with removal of water to drive the equilibrium toward the acetal product.

Table 2: Two-Step Synthesis via Acetalization of 4-Formyl-7-azaindole

| Step | Starting Material | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1: Formylation | 4-Chloro-7-azaindole | 1. n-BuLi 2. DMF | Metal-halogen exchange followed by electrophilic quench | 4-Formyl-7-azaindole |

| 2: Acetalization | 4-Formyl-7-azaindole | Ethylene glycol, p-TsOH (cat.) | Toluene, Dean-Stark apparatus, reflux | this compound |

This table outlines a plausible synthetic sequence based on established organometallic and acetalization chemistry.

Stereoselective Synthesis Methodologies for the 1,3-Dioxolane Moiety

When the 1,3-dioxolane moiety must be synthesized with a specific stereochemistry, for instance, when using a chiral diol, stereoselective methods are required. These methods are not typically applied to the synthesis of the parent this compound from ethylene glycol, but are crucial for creating more complex, chiral derivatives.

One prominent strategy involves the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes, catalyzed by chiral metal complexes. For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the reaction between carbonyl ylides and various aldehydes to produce cis-1,3-dioxolanes with high levels of diastereoselectivity and enantioselectivity.

Another approach relies on the kinetic resolution of racemic diols or the use of chiral catalysts during the acetalization reaction itself. Chiral Brønsted acids or chiral Lewis acids can create a chiral environment that favors the formation of one enantiomer of the dioxolane over the other.

Table 3: General Methodologies for Stereoselective Dioxolane Synthesis

| Methodology | Key Components | Catalyst/Reagent | Stereochemical Outcome |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Carbonyl ylide precursor (e.g., donor-acceptor oxirane), Aldehyde | Chiral binaphthyldiimine-Ni(II) complex | High diastereo- and enantioselectivity for cis-dioxolanes |

This table summarizes general advanced methodologies that could be adapted for the stereoselective synthesis of chiral 1,3-dioxolane moieties on a 7-azaindole core.

Exploration of Biological Activities and Target Modulation of 7 Azaindole Derivatives

Protein Kinase Inhibition by 7-Azaindole (B17877) Scaffolds

The 7-azaindole framework is a versatile foundation for developing inhibitors that target the ATP-binding site of protein kinases. nih.gov The two nitrogen atoms in the bicyclic structure can form two crucial hydrogen bonds with the kinase hinge region, effectively mimicking the binding of adenine (B156593). nih.gov This fundamental interaction has been leveraged to create inhibitors for a multitude of kinases, including vemurafenib, an FDA-approved B-RAF inhibitor. nih.gov Researchers have explored various substitutions on the 7-azaindole ring to enhance potency and selectivity for different kinase targets. nih.govdepositolegale.it

Inhibition of Cyclin-Dependent Kinase 9 (CDK9/Cyclin T) and Haspin Kinases

The 7-azaindole scaffold has shown significant promise in the development of inhibitors for protein kinases crucial to cell cycle and division, such as Cyclin-Dependent Kinase 9 (CDK9) and Haspin kinase, both of which are targets in cancer therapy. researchgate.netcolab.ws

Research has identified 7-azaindole derivatives as potential dual inhibitors of both CDK9/Cyclin T and Haspin kinase. researchgate.netresearchgate.net A study involving the synthesis and evaluation of C6-substituted 7-azaindoles led to the identification of several compounds with activity in the nanomolar to low micromolar range. researchgate.netcolab.ws One of the most promising compounds, 18c , demonstrated potent dual inhibitory activity, with an IC50 value of 0.206 µM against CDK9/Cyclin T and 0.118 µM against Haspin. researchgate.netcolab.ws The capacity for dual inhibition of these two kinases could lead to potent antimitotic agents for cancer research. researchgate.netcolab.ws

Further optimization of an azabenzimidazole series led to the discovery of highly potent and selective 7-azaindole-based CDK9 inhibitors. nih.govacs.org Aiming for transient target engagement for treating hematological malignancies, research efforts focused on improving physicochemical and pharmacokinetic properties, which resulted in compounds 38 and 39 . nih.gov These molecules are potent and highly selective CDK9 inhibitors with properties suitable for intravenous administration. nih.govacs.org Targeting CDK9 is considered a promising strategy for antitumor drug development, as its inhibition can lead to the downregulation of the anti-apoptotic protein Mcl-1, which is critical for tumor survival. researchgate.net

| Compound | Target Kinase | IC50 (µM) |

| 18c | CDK9/Cyclin T | 0.206 researchgate.netcolab.ws |

| Haspin | 0.118 researchgate.netcolab.ws | |

| 7d | CDK9/Cyclin T | 0.38 researchgate.net |

| 7f | Haspin | 0.11 researchgate.net |

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates cell metabolism, survival, and proliferation. nih.gov Its frequent dysregulation in a wide range of cancers makes it a prime target for molecularly targeted therapies. nih.gov The 7-azaindole scaffold has been successfully utilized to develop potent inhibitors of PI3K. nih.gov

Through systematic structure-activity relationship (SAR) analysis, a series of novel and potent 7-azaindole-based inhibitors targeting the PI3Kγ isoform have been discovered. nih.gov These inhibitors are of interest in immuno-oncology, as PI3Kγ is highly expressed in tumor-associated macrophages and is linked to immunosuppression. nih.gov Optimization efforts led to compounds with cellular IC50 values as low as 0.040 µM, while maintaining over 300-fold selectivity against other class I PI3K isoforms. nih.gov

Further research employing a fragment-based growing strategy discovered a novel series of 7-azaindole derivatives with potent activity against PI3K at both molecular and cellular levels. nih.gov SAR studies revealed that substitution at the 3-position of the 7-azaindole core was well-tolerated. nih.gov Replacing a phenyl group at this position with a pyridine (B92270) group led to a significant increase in potency. nih.gov Notably, compound B13 emerged as an exceptionally potent PI3Kγ inhibitor with an IC50 of 0.5 nM. nih.gov

| Compound | Target Isoform | IC50 (nM) |

| azaindole 12 | PI3Kγ | 3.4 nih.gov |

| azaindazole 11 | PI3Kγ | 8 nih.gov |

| B13 | PI3Kγ | 0.5 nih.gov |

Dual-Specificity Tyrosine-Regulated Kinase 1A (DYRK1A) and Rho-associated protein kinase (ROCK) Kinase Modulation

The 7-azaindole framework has been effectively used to develop inhibitors for both DYRK1A and ROCK kinases, which are implicated in a variety of pathologies.

DYRK1A Modulation: Dual-specificity tyrosine phosphorylation-regulated kinase 1a (DYRK1A) is a protein kinase whose overexpression is associated with pathologies like Down syndrome and Alzheimer's disease. nih.gov The 7-azaindole scaffold has been central to the design of potent DYRK1A inhibitors. acs.org A series of 3,5-diaryl-7-azaindoles (DANDYs) were found to be highly potent, with the 7-azaindole moiety mimicking the adenine unit of ATP to form two hydrogen bonds with the kinase's ATP-binding site. acs.org Kinetic experiments confirmed that these inhibitors are competitive with ATP. acs.org The most potent analogues demonstrated exceptional inhibitory activity, with Ki values under 12 nM and IC50 values below 2 nM for compound 2k . acs.org

| Compound | Target Kinase | IC50 (nM) | Ki (nM) |

| 2k | DYRK1A | < 2 acs.org | < 12 acs.org |

| DANDY (48) | DYRK1A | 3.0 researchgate.net | N/A |

| F-DANDY (49) | DYRK1A | 20.7 researchgate.net | N/A |

ROCK Kinase Modulation: Rho kinase (ROCK) inhibitors have therapeutic value for treating disorders such as hypertension, glaucoma, and potentially cancer. nih.govresearchgate.net Research has focused on developing potent and selective ROCK inhibitors based on a substituted 7-azaindole scaffold. nih.govnih.gov Structure-activity relationship (SAR) explorations have led to the identification of compounds with excellent ROCK potency and high selectivity against the related protein kinase A (PKA). nih.govresearchgate.net Compounds such as 16, 17, 19, 21, and 22 have shown potent ROCK inhibition combined with favorable stability in microsomes and hepatocytes. researchgate.net The substitution at the C3-position of the 7-azaindole was a key area of optimization. researchgate.net

| Compound | Target Kinase | Potency/Selectivity |

| 16, 17, 19, 21, 22 | ROCK | Excellent potency and PKA selectivity researchgate.net |

| 37 | ROCK | Excellent inhibitory potency and high selectivity against PKA researchgate.net |

Poly (ADP-ribose) polymerase 1 (PARP1) Inhibition

Poly (ADP-ribose) polymerases (PARPs) are enzymes involved in DNA damage repair pathways, and their inhibition is a key strategy in cancer therapy, particularly for cancers with BRCA1/2 mutations. ijper.org A novel class of PARP-1 inhibitors based on a 7-azaindole-1-carboxamide scaffold has been designed and synthesized. nih.gov

These compounds exhibited a range of inhibitory activity against the target, which in some cases corresponded with their antiproliferative effects in cell lines with defects in homologous recombination. nih.gov One selected compound, 1l (ST7710AA1) , showed significant potency against PARP-1 with an IC50 value of 0.07 µM. nih.govresearchgate.net This compound also demonstrated the ability to largely bypass multidrug resistance mediated by P-glycoprotein (Pgp). nih.gov In studies using a human breast carcinoma model, the compound showed antitumor effects comparable to the reference drug Olaparib. nih.gov Further studies on 7-azaindole analogues identified compound 4g as the most active against the MCF-7 breast cancer cell line, with a GI50 of 15.56 µM. ijper.org

| Compound | Target Enzyme | IC50 (µM) | Anticancer Activity (GI50, µM) | Cell Line |

| 1l (ST7710AA1) | PARP-1 | 0.07 nih.govresearchgate.net | N/A | N/A |

| 77b | PARP-1 | 0.27 researchgate.net | N/A | N/A |

| 4g | PARP-1 (docking) | N/A | 15.56 ijper.org | MCF-7 ijper.org |

C-Met Kinase Inhibition

The c-Met kinase, a receptor tyrosine kinase, is an important target in cancer treatment due to its role in regulating cell growth and invasion. nih.govresearchgate.net The 7-azaindole scaffold has been employed to create novel and potent c-Met inhibitors. nih.govnih.gov The two nitrogen atoms of the scaffold are key for establishing hydrogen bonds in the ATP binding site. nih.gov

A series of 7-azaindole derivatives incorporating a dihydropyridazine (B8628806) moiety were synthesized and evaluated for their c-Met kinase inhibitory activity. nih.govsigmaaldrich.com Many of these compounds showed moderate to excellent potency. nih.gov The most promising analog, compound 34 , exhibited a c-Met IC50 of 1.06 nM and showed significantly increased activity against HT29, A549, and H460 cancer cell lines compared to the multi-targeted inhibitor foretinib. nih.gov

Researchers at Bristol-Myers Squibb also utilized the 7-azaindole scaffold to design c-Met inhibitors. nih.gov Their work led to compound 68 , which has an IC50 value of 2 nM. nih.gov X-ray crystallography showed that the N-7 and N-1 atoms of the azaindole core form hydrogen bonds with the hinge region backbone of Met 1160. nih.gov More recent work focusing on the folded P-loop conformation of c-MET led to the identification of inhibitor 7 , which has nanomolar biochemical activity and promising cellular activity. acs.org

| Compound | Target Kinase | IC50 (nM) |

| 34 | c-Met | 1.06 nih.gov |

| 68 | c-Met | 2 nih.gov |

| 5 | c-Met | 660 acs.org |

c-Jun N-terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are members of the mitogen-activated protein kinase (MAPK) family. google.com The JNK pathway is implicated in a wide range of physiological and pathological processes, including neurodegenerative disorders, inflammatory diseases, and cancer. google.comnih.gov Consequently, JNK-specific inhibitors are of significant therapeutic interest. nih.gov

The 7-azaindole scaffold has been the basis for developing JNK inhibitors. google.comgoogle.com Intensive studies led to the discovery that 7-azaindole derivatives with a pyrazolyl group at the C3 position and a non-aromatic hydrocarbon cyclic group at the C5 position exhibit superior selectivity for JNK kinases over other kinases and show significant in vivo activity. google.com This selectivity is desirable to reduce the risk of off-target side effects. google.com Docking studies of some inhibitors revealed that they occupy the adenine-binding site, forming a hydrogen bond with the hinge region of JNK1. nih.gov Further optimization of such scaffolds led to compounds with potent inhibition against all JNK isotypes and high selectivity over other kinases. nih.gov

Antiviral Activities

The structural characteristics of 7-azaindole derivatives make them promising candidates for the development of novel antiviral agents. Researchers have successfully identified compounds with potent activity against significant human pathogens like HIV-1 and SARS-CoV-2.

A notable application of the 7-azaindole scaffold is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov A study involving a library of 585 compounds based on the 7-azaindole core led to the identification of ten compounds with submicromolar potency against HIV-1 and a therapeutic index greater than 100. nih.govnih.gov Among these, three were confirmed as NNRTIs. nih.govnih.gov

One lead compound, designated as compound 8, demonstrated a 50% inhibition concentration (IC50) of 0.73 μM against wild-type reverse transcriptase. nih.govnih.gov This compound also showed activity against clinically relevant mutant strains of the enzyme, such as K103N and Y181C, with IC50 values of 9.2 μM and 3.5 μM, respectively. nih.govnih.gov Further optimization, guided by free energy perturbation calculations, resulted in an analog with a twofold increase in potency against the wild-type reverse transcriptase, exhibiting an IC50 of 0.36 μM. nih.govnih.gov Interestingly, some of the potent 7-azaindole derivatives did not directly inhibit the polymerase activity of reverse transcriptase, suggesting they may act through alternative antiviral mechanisms. nih.gov

Another series of 7-azaindole derivatives, specifically 7-azaindole-3-glyoxylyl piperazinyl benzamides, were identified as inhibitors of the interaction between the HIV-1 gp120 envelope protein and the host cell's CD4 receptor, which is a critical step in viral attachment and entry. researchgate.net Structure-activity relationship (SAR) studies on this series revealed that a methoxy (B1213986) substituent at the C-4 position of the 7-azaindole ring could enhance potency. researchgate.net

Table 1: HIV-1 Reverse Transcriptase Inhibition by Lead 7-Azaindole Derivatives

| Compound | Target | IC50 (μM) - Wild Type | IC50 (μM) - K103N Mutant | IC50 (μM) - Y181C Mutant |

| Compound 8 | HIV-1 RT | 0.73 | 9.2 | 3.5 |

| Optimized Analog | HIV-1 RT | 0.36 | Not Reported | Not Reported |

The entry of the SARS-CoV-2 virus into host cells is mediated by the binding of its spike protein's receptor-binding domain (S1-RBD) to the human angiotensin-converting enzyme 2 (hACE2) receptor. researchgate.netnih.govfrontiersin.org Small molecules that can disrupt this protein-protein interaction are being explored as a potential therapeutic strategy against COVID-19. researchgate.netnih.gov

Through high-throughput screening using a SARS-CoV-2 spike pseudovirus model, a 7-azaindole derivative, named G7a, was identified as a hit compound that targets the S1-RBD-hACE2 interaction. researchgate.netnih.gov To improve its antiviral activity, a series of novel 7-azaindole derivatives were designed and synthesized to bind at the S1-RBD-hACE2 interface. researchgate.netnih.gov One of these derivatives, ASM-7, demonstrated excellent antiviral activity with low cytotoxicity in both pseudovirus and native virus assays. researchgate.netnih.gov Molecular docking and dynamics simulations indicated that ASM-7 could stably bind to the interface, forming strong non-covalent interactions with key residues. researchgate.netnih.gov This binding induced conformational changes in both the S1-RBD and hACE2, leading to a reduced binding affinity between them and thereby hindering viral entry. researchgate.netnih.gov These findings position ASM-7 as a promising lead compound for the development of new therapeutics against SARS-CoV-2. researchgate.netnih.gov

Table 2: Investigated 7-Azaindole Derivatives for SARS-CoV-2

| Compound | Target | Mechanism of Action |

| G7a | S1-RBD-hACE2 Interaction | Disruption of protein-protein interaction |

| ASM-7 | S1-RBD-hACE2 Interaction | Binds to the interface, reducing binding affinity |

Other Investigated Biological Targets Relevant to Azaindole Scaffolds

The therapeutic potential of 7-azaindole derivatives extends beyond antiviral applications, with research demonstrating their affinity for key targets within the central nervous system.

The dopamine (B1211576) D4 receptor, a G protein-coupled receptor, is implicated in various neurological and psychiatric conditions, including schizophrenia and Parkinson's disease. wikipedia.org Consequently, it is a significant target for drug development. wikipedia.org

Research has shown that 7-azaindole derivatives can be synthesized to have a high affinity for the dopamine D4 receptor. nih.govnih.gov In one study, a series of 7-azaindole compounds with a cyclic amine moiety attached at the 2- or 3-position were evaluated as potential dopamine D4 ligands. nih.gov The highest affinity and selectivity for the D4 receptor were observed in the 3-aminomethyl-7-azaindole series. nih.gov Another study on piperazinylmethyl substituted pyrazolo[1,5-a]pyridines and related heterocycles, which include azaindole structures, also found selective recognition of the dopamine D4 receptor. nih.gov A particularly potent derivative, 10d, exhibited a Ki value of 2.0 nM. nih.gov

Table 3: Dopamine D4 Receptor Affinity of a 7-Azaindole Derivative

| Compound | Target | Ki (nM) |

| Derivative 10d | Dopamine D4 Receptor | 2.0 |

The serotonin (B10506) transporter (SERT) and various serotonin receptors are crucial targets for antidepressants and other psychotropic medications. mdpi.comnih.gov A novel series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been designed as multi-target ligands for the treatment of depression. mdpi.com These compounds have shown a good affinity for SERT. mdpi.com

One compound from this series, compound 11, displayed a high affinity for SERT with a Ki of 9.2 nM, as well as for the 5-HT1A (Ki = 128.0 nM) and D2 (Ki = 51.0 nM) receptors. mdpi.com Another compound, compound 4, showed a desirable binding profile for the serotonin, norepinephrine, and dopamine transporters (SERT/NET/DAT) with Ki values of 47.0 nM and 167.0 nM for SERT and NET respectively, and 43% inhibition of DAT at a 1 µM concentration. mdpi.com The study also noted that the replacement of an indole (B1671886) with a 7-azaindole moiety led to a significant loss of affinity for the 5-HT2A and 5-HT6 receptors, indicating the importance of the core structure for receptor selectivity. mdpi.com

Table 4: Serotonin Transporter and Receptor Affinity of 7-Azaindole Derivatives

| Compound | Target | Ki (nM) |

| Compound 11 | SERT | 9.2 |

| 5-HT1A Receptor | 128.0 | |

| D2 Receptor | 51.0 | |

| Compound 4 | SERT | 47.0 |

| NET | 167.0 |

The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a G protein-coupled receptor primarily expressed in the central nervous system and is a key target for treating cognitive impairments associated with Alzheimer's disease and schizophrenia. researchgate.netwikipedia.orgnih.gov Selective activation of the M1 receptor through positive allosteric modulators (PAMs) is a promising therapeutic strategy. researchgate.netnih.gov

A novel series of azaindole amides have been identified as potent and selective M1 PAMs. researchgate.net The nitrogen atom in the azaindole core is a crucial design element as it forms an intramolecular hydrogen bond, which helps to lock the molecule in a bioactive conformation. researchgate.net One representative compound, compound 25, is a potent and selective M1 PAM with good brain penetration and pharmacokinetic properties, and it has demonstrated in vivo activity. researchgate.net Additionally, N-substituted 7-azaindoline derivatives have been designed and synthesized as selective agonists for both M1 and M4 muscarinic acetylcholine receptors. nih.gov

Table 5: Profile of a 7-Azaindole Derivative as an M1 PAM

| Compound | Target | Activity | Key Features |

| Compound 25 | M1 mAChR | Potent and selective PAM | Good brain penetration, favorable pharmacokinetics, in vivo activity |

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. sci-hub.st Specifically, DprE1, in conjunction with DprE2, is responsible for the epimerization of decaprenylphosphoryl-D-ribose into decaprenylphosphoryl-D-arabinose, which is the sole donor of arabinose for the synthesis of the mycobacterial cell wall. nih.gov The inhibition of this enzyme disrupts the formation of essential cell wall components like lipoarabinomannan and arabinogalactan, ultimately leading to bacterial death. sci-hub.st This makes DprE1 a prime target for the development of new anti-tuberculosis drugs.

A class of compounds that has shown promise as noncovalent inhibitors of DprE1 is the 1,4-azaindoles. nih.govresearchgate.net These compounds have demonstrated potent activity against Mycobacterium tuberculosis both in vitro and in murine models of tuberculosis. nih.govasm.org The development of these inhibitors emerged from scaffold morphing strategies and they are considered to have "drug-like" properties. nih.gov An important aspect of these inhibitors is that they are not expected to face pre-existing clinical resistance. nih.gov

While specific research on the DprE1 inhibitory activity of 4-(1,3-Dioxolan-2-yl)-7-azaindole is not detailed in the reviewed literature, the broader class of azaindole derivatives has been a significant focus. For instance, structure-activity relationship (SAR) studies on 1,4-azaindoles have provided insights into optimizing their potency and pharmacokinetic profiles. asm.org These studies have led to the identification of candidates with improved aqueous solubility and reduced metabolic clearance, addressing some of the initial challenges in the development of this class of inhibitors. asm.org

Interactive Table: Research Findings on Azaindole Derivatives as DprE1 Inhibitors

| Compound Class | Key Findings | Reference |

|---|---|---|

| 1,4-Azaindoles | Noncovalent inhibitors of DprE1, effective against M. tuberculosis in vitro and in vivo. | nih.gov |

| 1,4-Azaindoles | Optimization efforts improved solubility and metabolic clearance. | asm.org |

Inhibition of Trypanosoma brucei (Human African Trypanosomiasis)

Human African Trypanosomiasis (HAT), also known as sleeping sickness, is a parasitic disease caused by protozoa of the species Trypanosoma brucei. nih.gov The disease is transmitted by the tsetse fly and is fatal if left untreated. nih.gov The parasite first enters the bloodstream and lymphatic system (stage 1) and subsequently crosses the blood-brain barrier to infect the central nervous system (stage 2), leading to severe neurological symptoms and death. nih.gov The need for new, safer, and more effective drugs is critical, especially for the treatment of late-stage disease. nih.gov

In the search for new treatments, high-throughput screening of compound libraries has identified various chemical scaffolds with activity against T. brucei. Among these, 7-azaindole derivatives have emerged as a promising class of inhibitors. nih.govacs.org Specifically, a series of 3,5-disubstituted-7-azaindoles were identified as potent growth inhibitors of the parasite. nih.gov

While direct studies on the anti-trypanosomal activity of This compound are not prominently featured in the available literature, the hit-to-lead optimization of the broader 3,5-disubstituted-7-azaindole series has been described. nih.gov This research has led to the development of potent compounds with favorable pharmacokinetic properties. However, a significant challenge remains the ability of these compounds to penetrate the blood-brain barrier, which is essential for treating stage 2 HAT. nih.gov

Interactive Table: Research Findings on 7-Azaindole Derivatives against Trypanosoma brucei

| Compound Series | Key Findings | Reference |

|---|---|---|

| 3,5-Disubstituted-7-azaindoles | Identified as growth inhibitors of Trypanosoma brucei through high-throughput screening. | nih.gov |

| 3,5-Disubstituted-7-azaindoles | Hit-to-lead optimization led to potent compounds with promising pharmacokinetic profiles. | nih.gov |

| 3,5-Disubstituted-7-azaindoles | Inability to penetrate the blood-brain barrier hindered progression to clinical trials for stage 2 HAT. | nih.gov |

Structure Activity Relationship Sar and Structural Optimization of 7 Azaindole Derivatives with Emphasis on 4 Substitutions

Rational Design Principles for Potency and Selectivity Enhancement

The rational design of 7-azaindole (B17877) derivatives is a cornerstone of modern drug discovery, aiming to improve upon initial hits by methodically modifying their structure. scilit.com A key principle involves leveraging the 7-azaindole core as a hinge-binding motif for kinases. The nitrogen at position 7 can act as a hydrogen bond acceptor, mimicking the interactions of the adenine (B156593) core of ATP. This understanding allows for the targeted development of multi-targeted kinase inhibitors (MTKIs) by focusing on kinases implicated in processes like angiogenesis and tumorigenesis. scilit.com

Efforts to create focused MTKIs have led to the discovery of lead candidates that combine both antiangiogenic and antitumoral effects. scilit.com Another critical strategy is the use of computational methods, such as free energy perturbation (FEP), to guide lead optimization. FEP calculations can predict the change in binding affinity resulting from a chemical modification, allowing researchers to prioritize the synthesis of compounds with a higher probability of success. This approach has been successfully used to optimize 7-azaindole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), resulting in analogs with improved potency. researchgate.net The overarching goal is to achieve a delicate balance between cellular potency, desirable absorption, distribution, metabolism, and excretion (ADME) properties, and minimized off-target effects.

Impact of Substitution at the 4-Position on Biological Activity and Target Engagement

The 4-position of the 7-azaindole scaffold is a critical site for modification, and substitutions at this position can have a profound impact on biological activity and target engagement. The introduction of different functional groups at C4 can modulate a compound's interaction with its target, influence its physical properties, and ultimately define its therapeutic potential.

For instance, in the development of anticonvulsant agents, a series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives were synthesized and evaluated. nih.gov Within this series, further substitutions on the tetrahydropyridine (B1245486) ring, which is linked to the C4 position of the 7-azaindole, were explored. The results indicated that the nature of these substituents was crucial for activity. The table below summarizes the anticonvulsant activity of selected compounds in a pentylenetetrazole (PTZ)-induced seizure model, highlighting the structure-activity relationships observed. nih.gov

| Compound | Substituent (R) on Tetrahydropyridine | Anticonvulsant Activity (ED₅₀ in mg/kg) | Neurotoxicity (TD₅₀ in mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| 4i | 4-Fluorobenzoyl | 30.55 | 262.20 | 8.58 |

| 4p | 4-Trifluoromethylbenzoyl | 19.72 | 202.90 | 10.29 |

| 5k | 4-Fluorobenzenesulfonyl | 25.46 | 188.60 | 7.41 |

This table is based on data from a study on anticonvulsant 7-azaindole derivatives. nih.gov

These findings demonstrate that electron-withdrawing groups, such as the 4-trifluoromethylbenzoyl group in compound 4p , can lead to significant anticonvulsant activity. nih.gov The study also revealed that the double bond in the tetrahydropyridine ring and the nitrogen atom at position 7 of the azaindole core were essential for the observed antiepileptic effects. nih.gov

In another context, 4-substituted-7-azaindoles bearing a ureidobenzofuranone moiety have been identified as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR). chemicalbook.com Molecular modeling suggested that specific hydrogen bond interactions between the ureido group and the ATP-binding site were key to the inhibitory activity. chemicalbook.com Furthermore, research into inhibitors for Trypanosoma brucei growth showed that while various substitutions at the 4-amino position were explored, certain modifications like replacing the 7-azaindole with 5- or 6-azaindole (B1212597) regioisomers were unfavorable for activity. nih.gov

Influence of the 1,3-Dioxolane (B20135) Moiety on Molecular Interactions and Bioactivity

The 1,3-dioxolane ring is a significant heterocyclic motif found in numerous natural and synthetic bioactive compounds. researchgate.netresearchgate.net Its incorporation into a molecular framework is not merely for scaffolding but often serves to enhance biological activity through specific molecular interactions. researchgate.net The presence of two oxygen atoms in the five-membered ring is key to its function. researchgate.netscilit.com These oxygen atoms can act as hydrogen bond acceptors, improving ligand-target interactions and thereby increasing bioactivity. researchgate.netresearchgate.net

The 1,3-dioxolane moiety is recognized as an important feature in molecules with a wide range of pharmacological activities, including antiviral, antifungal, and anticancer properties. nih.gov For example, in the context of 7-azaindole derivatives designed as HIV-1 integrase inhibitors, a related benzo[d] researchgate.netscilit.comdioxole substituent at the C3 position was shown to be beneficial. drughunter.com Molecular docking studies revealed that the oxygen atoms of the dioxole group participate in strong electrostatic interactions with the essential Mg²⁺ ions within the enzyme's catalytic domain. drughunter.com This highlights the ability of the dioxolane oxygens to engage with cationic species or act as hydrogen bond acceptors, an interaction that can be crucial for anchoring a molecule to its biological target.

Therefore, attaching a 1,3-dioxolane group to the C4 position of a 7-azaindole scaffold, as in 4-(1,3-Dioxolan-2-yl)-7-azaindole, is a rational design strategy. This moiety can enhance water solubility and provides hydrogen bond acceptor sites that can engage with amino acid residues or cofactors in a target's active site, potentially leading to improved potency and a modified selectivity profile.

Lead Optimization Strategies for 7-Azaindole Scaffolds

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to produce a clinical candidate. For 7-azaindole scaffolds, this involves a variety of strategies, including targeted modifications to the core structure and its substituents. researchgate.net

Scaffold modification and bioisosteric replacement are powerful tactics in medicinal chemistry. cambridgemedchemconsulting.com Bioisosteres are atoms or groups that have similar physical or chemical properties, which produce broadly similar biological effects. Replacing a part of a molecule with a bioisostere can improve pharmacokinetic properties, reduce toxicity, or enhance target binding without drastically altering the core binding mode. youtube.com

The 7-azaindole ring itself is a successful bioisostere of the indole (B1671886) moiety, and its use has led to compounds with improved physicochemical properties and enhanced pharmacological effects, sometimes by forming an extra hydrogen bond. cambridgemedchemconsulting.com Further modifications can involve "scaffold hopping," where the central 7-azaindole core is replaced by a different heterocyclic system to discover novel chemical series with improved characteristics. For example, researchers evolved a series of pyrazolone-based SHP2 inhibitors into a novel class of azaindole inhibitors by applying scaffold hopping and bioisosteric replacement concepts.

In other cases, the azaindole core is retained, but its various isomers are explored. For instance, while developing allosteric modulators for the cannabinoid receptor 1 (CB1), it was found that replacing an indole ring with a 7-azaindole was not a viable bioisosteric strategy for that specific target, whereas a 6-azaindole scaffold was worth further exploration. cambridgemedchemconsulting.com This underscores that the utility of a bioisosteric replacement is highly dependent on the specific biological target.

The choice between an aliphatic and an aromatic substituent at the C4 position of the 7-azaindole scaffold significantly influences the molecule's properties and its potential interactions with a biological target.

Aromatic substituents are often rigid, planar structures that can engage in specific interactions such as pi-stacking, pi-cation, and hydrophobic interactions within a target's binding pocket. For example, in the pursuit of mTOR inhibitors, a large, aromatic ureidobenzofuranone moiety was attached to the C4 position. chemicalbook.com The planarity of this group and its ability to present hydrogen bond donors/acceptors in a defined geometry were critical for its potent and selective inhibitory activity. Similarly, in the development of HIV-1 inhibitors, aryl groups at various positions, including C3 and C6, were explored, with their electronic properties (e.g., the presence of a π-donating para-substituent) being crucial for activity. drughunter.com

Aliphatic substituents , in contrast, offer greater conformational flexibility. This can be an advantage, allowing the substituent to adopt an optimal conformation to fit into a binding pocket. However, this flexibility can also come with an entropic penalty upon binding. An example is the series of anticonvulsant 7-azaindole derivatives bearing a 3-(1,2,3,6-tetrahydropyridine) group at C4. nih.gov This cyclic aliphatic amine linker allows for a degree of flexibility while still presenting a defined vector for further substitution. The activity of these compounds was highly dependent on the acyl or sulfonyl groups attached to the tetrahydropyridine nitrogen, but the presence of the aliphatic ring itself was a key structural element. nih.gov

The synthesis of 7-azaindoles often involves multi-step procedures, starting from precursors like chloroamino-N-heterocycles or nicotinic acid derivatives, and employing reactions such as Suzuki-Miyaura coupling to introduce aryl substituents. The choice to install an aliphatic or aromatic group at C4 depends on the specific design hypothesis for the target, considering factors like the desired geometry, flexibility, and potential for specific intermolecular interactions.

Computational Chemistry and Molecular Modeling Studies for 4 Substituted 7 Azaindole Derivatives

Ligand-Protein Interaction Analysis via Molecular Docking

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. For 4-substituted 7-azaindole (B17877) derivatives, docking studies have been crucial in elucidating their binding modes, particularly as kinase inhibitors. The 7-azaindole scaffold is recognized as a "privileged fragment" and an excellent hinge-binding motif, capable of forming two crucial hydrogen bonds with the backbone of the kinase hinge region. chemicalbook.comjst.go.jpjst.go.jpnih.gov The pyridine (B92270) N-atom acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor. depositolegale.it

Analysis of co-crystal structures has revealed that 7-azaindole-based inhibitors can adopt several distinct binding modes within the ATP binding site of kinases jst.go.jp:

Normal Binding Mode : This is the most frequently observed orientation where the azaindole forms bidentate hydrogen bonds with the hinge residues. chemicalbook.comdepositolegale.it Specifically, the pyrrole NH donates a hydrogen bond to the backbone carbonyl of residue GK+1 (the residue following the gatekeeper), and the pyridine N7 accepts a hydrogen bond from the backbone NH of residue GK+3. chemicalbook.comdepositolegale.it

Flipped Binding Mode : In this orientation, the azaindole moiety is rotated 180° relative to the normal mode. chemicalbook.comdepositolegale.it This mode also results in two hydrogen bonds, but with a different pattern. jst.go.jp The binding orientation is highly dependent on the ligand's substitution pattern; for instance, 2-substituted derivatives often favor the "flipped" mode to avoid steric clashes. depositolegale.itjst.go.jp

Non-Hinge Binding Mode : In some cases, particularly when the molecule contains another hinge-binding motif, the 7-azaindole group may bind to a different part of the active site. chemicalbook.comdepositolegale.it

Docking studies on various 7-azaindole derivatives have provided specific insights into their interactions with different targets. For example, a novel 7-azaindole derivative (7-AID) was docked into the adenosine-binding pocket of the DEAD-box helicase DDX3 (PDB ID: 2I4I), revealing key interactions with residues Tyr200 and Arg202 through π-interactions and hydrogen bonds, achieving a strong docking score of -7.99 kcal/mol. nih.gov Similarly, docking of derivatives against the Trk A kinase (PDB ID: 4aoj) was used to understand the binding mode and inform 3D-QSAR models. ingentaconnect.com These studies underscore the utility of molecular docking in rationalizing the activity of existing compounds and guiding the design of new ones with improved binding affinity.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Protein Kinases (General) | Hinge Region (GK+1, GK+3) | Bidentate Hydrogen Bonds | chemicalbook.comdepositolegale.it |

| DDX3 Helicase | Tyr200, Arg202 | π-interactions, Hydrogen Bonds | nih.gov |

| c-Met Kinase | Met 1160 | Hydrogen Bonds | nih.gov |

| JAK2 Kinase | Leu 932, Glu 930 | Hydrogen Bonds | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand-protein interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of these interactions and the conformational changes in both the ligand and the protein over time. nih.gov MD simulations are particularly valuable for assessing the stability of a predicted binding pose and understanding the role of protein flexibility in ligand recognition. nih.gov

A notable study employed MD simulations to investigate the binding stability of 7-azaindole derivatives designed to inhibit the interaction between the SARS-CoV-2 spike protein (S1-RBD) and the human ACE2 (hACE2) receptor. nih.gov The simulations, conducted over 100 nanoseconds, confirmed that a lead compound, ASM-7, could bind stably at the protein-protein interface. nih.gov Key findings from the MD simulation include:

The 7-azaindole scaffold formed a highly stable hydrogen bond with the backbone of ASP30 in hACE2, with an occupancy of 96% throughout the simulation, significantly enhancing binding affinity. nih.gov

The derivative also formed stable pi-cation interactions with LYS417 of the S1-RBD. nih.gov

The binding of the ligand induced conformational alterations in the structures of both S1-RBD and hACE2, which contributed to disrupting their binding affinity for each other. nih.gov

These simulations provide atomic-level details that are crucial for understanding the mechanism of action. By observing the dynamic behavior of the ligand-protein complex, researchers can confirm that key interactions predicted by docking are maintained over time and identify the role of conformational entropy in the binding free energy. nih.govnih.gov

| Compound | Interacting Residue | Interaction Type | Occupancy (%) | System |

| ASM-7 | ASP30 (hACE2) | Hydrogen Bond | 96% | SARS-CoV-2 S1-RBD-hACE2 |

| ASM-7 | LYS417 (S1-RBD) | Pi-Cation | High | SARS-CoV-2 S1-RBD-hACE2 |

| ASM-4 | ASP30 (hACE2) | Hydrogen Bond | 79% | SARS-CoV-2 S1-RBD-hACE2 |

| ASM-4 | ARG403 (S1-RBD) | Pi-Cation | 64% | SARS-CoV-2 S1-RBD-hACE2 |

Occupancy refers to the percentage of simulation time the interaction was observed. nih.gov

Free Energy Perturbation (FEP) in Lead Optimization Campaigns

Free Energy Perturbation (FEP) is a rigorous computational method that uses statistical mechanics and molecular dynamics simulations to calculate the relative binding free energies between two closely related ligands. nih.govmavenrs.com FEP has emerged as a powerful tool in lead optimization, as its accurate predictions of binding affinity changes resulting from chemical modifications can significantly accelerate the design-synthesis-test cycle and reduce costs. mavenrs.comcresset-group.com

FEP has been successfully applied in a lead optimization campaign for 7-azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov In this campaign, researchers started with a lead compound and used FEP to predict the change in binding affinity for a series of proposed modifications to a phenyl ring on the molecule. nih.gov The FEP calculations explored various substitutions, including fluoro, chloro, bromo, and methyl groups, to identify modifications that would increase binding affinity against the reverse transcriptase enzyme. nih.gov

The results of the FEP calculations guided the synthetic efforts. For instance, three analogs (2,6-dimethylphenyl, 2,6-difluorophenyl, and 3-chlorophenyl) were predicted to have improved binding affinity relative to the parent compound. nih.gov Subsequent synthesis and experimental testing confirmed that the 2,6-difluorophenyl derivative (17b) showed a twofold increase in potency, validating the predictive power of the FEP approach. nih.govnih.gov This successful application demonstrates how FEP can prioritize the synthesis of the most promising compounds, making the lead optimization process more efficient. nih.gov

| Compound Modification (vs. Lead Compound 8) | FEP Predicted Binding Energy Change (kcal/mol) | Experimental RT Inhibition IC₅₀ (µM) | Experimental Fold Change vs. 8 |

| H (Compound 6) | +6.2 ± 1.3 | 12 ± 5.2 | 17 |

| 4-Fluorophenyl (Compound 11) | +0.49 ± 0.50 | 2.9 ± 0.44 | 3.9 |

| 4-Nitrophenyl (Compound 12) | +0.65 ± 0.55 | 1.4 ± 0.13 | 1.9 |

| 2,6-Difluorophenyl (Compound 17b) | Favorable Prediction | 0.36 | 0.5 (Improved) |

Data derived from a study on 7-azaindole based HIV-1 RT inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. These predictive models are invaluable for screening virtual libraries and designing new derivatives with desired activities. For 7-azaindole derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been particularly useful.

In one study, 3D-QSAR models were developed for a series of 7-azaindole derivatives acting as inhibitors of Trk A kinase, an important target in cancer therapy. ingentaconnect.com The models were built using a training set of 18 molecules and validated with an external test set of five compounds. ingentaconnect.com The resulting CoMSIA and CoMFA models showed high statistical robustness. ingentaconnect.com

CoMFA Model : Achieved a cross-validated q² of 0.51 and a non-cross-validated r² of 0.98.

CoMSIA Model : Performed even better with a q² of 0.64 and an r² of 0.98. The predictive ability for the external test set (r²_pred) was 0.80. ingentaconnect.com

The 3D contour maps generated from these models provided a visual representation of the structural requirements for enhanced activity. ingentaconnect.com For example, the maps highlighted regions where bulky, electron-withdrawing groups would be beneficial and other areas where they would be detrimental to the inhibitory activity. The concordance between these QSAR results and molecular docking studies provided a comprehensive understanding of the structure-activity relationship, enabling the rational design of novel and more potent Trk A inhibitors. ingentaconnect.com A similar 3D-QSAR study was also performed on azaindole derivatives as Aurora B kinase inhibitors, yielding a robust CoMSIA model that was used to guide the design of new compounds. researchgate.net

| 3D-QSAR Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Test Set) | Target |

| CoMFA | 0.51 | 0.98 | 0.74 | Trk A Kinase |

| CoMSIA | 0.64 | 0.98 | 0.80 | Trk A Kinase |

| CoMSIA | 0.575 | 0.987 | Not Reported | Aurora B Kinase |

Statistical parameters for 3D-QSAR models developed for 7-azaindole derivatives. ingentaconnect.comresearchgate.net

Q & A

Q. What are common synthetic routes for 4-(1,3-Dioxolan-2-yl)-7-azaindole?

The compound is typically synthesized via acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines. A standard method involves trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) in acetonitrile at 100°C, yielding 7-azaindoles with substituents at the 2- and 5-positions . For intermediates like 7-azaindole itself, regioselective chlorination via N-oxide formation followed by palladium-catalyzed cyanation/reduction sequences are employed .

Q. How is the structure of this compound confirmed experimentally?

High-resolution UV spectroscopy (e.g., laser-induced fluorescence) and NMR are primary tools for characterizing electronic transitions and substituent effects . X-ray crystallography is critical for resolving stereochemistry and hydrogen-bonding networks, as demonstrated in studies of analogous compounds like 4-(1,3-dioxolan-2-yl)quinolines, where planar conformations and dipole alignment are analyzed .

Q. What biological activities are associated with 7-azaindole derivatives?

7-Azaindoles exhibit broad biological activity, including antifungal properties (e.g., inhibition of Cryptococcus neoformans at MIC values as low as 3.9 µg/mL) and kinase inhibition. Fragment-based screening identified 7-azaindole as a scaffold for protein kinase B (PKB) inhibitors, with optimized derivatives showing nanomolar potency .

Advanced Research Questions

Q. How can synthesis yields of this compound derivatives be optimized?

Yield optimization often involves tuning reaction conditions. For example, using TFAA as a co-reagent with TFA improves cyclization efficiency by stabilizing reactive intermediates . Suzuki-Miyaura coupling with halogenated 7-azaindoles and boronic acids under inert atmospheres enhances regioselectivity for derivatives targeting kinase inhibition .

Q. What spectroscopic and computational methods resolve tautomerism in 7-azaindole systems?

IR dip spectroscopy and ab initio molecular orbital calculations identify cyclic hydrogen-bond networks in 7-azaindole dimers and water clusters. For instance, the NH/OH stretching vibrations (2600–3800 cm⁻¹) and planar symmetric structures confirm concerted double-proton transfer mechanisms in alcohols .

Q. How do substituents at the 2- and 5-positions affect biological activity?

Substituents like piperidin-1-yl or methoxy groups enhance kinase binding affinity by modulating steric and electronic interactions. For example, 4-(piperidin-1-yl)-7-azaindole derivatives exhibit improved selectivity for PKB due to hydrophobic pocket compatibility . Conversely, halogenation at C-4 alters antimicrobial efficacy by influencing membrane permeability .

Q. What strategies are used to design 7-azaindole-based kinase inhibitors?

Iterative crystallography of inhibitor-kinase complexes guides scaffold optimization. For CDK9/Haspin inhibitors, substituent placement at C-4 and C-5 is critical: bulky groups (e.g., aryl boronic acids) improve ATP-binding site occupancy, while methoxy groups enhance solubility without compromising potency .

Q. What mechanistic insights explain the antimicrobial activity of 7-azaindoles?

Activity against C. neoformans correlates with disruption of ergosterol biosynthesis, akin to azole antifungals. Proton inventory studies suggest that non-radiative decay pathways in excited-state tautomers may enhance membrane interaction, though this requires further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.